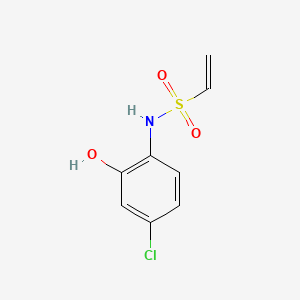![molecular formula C12H16F6N2O6 B13469925 Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid) CAS No. 2913241-05-9](/img/structure/B13469925.png)
Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{2,6-diazaspiro[33]heptan-2-yl}acetate; bis(trifluoroacetic acid) is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-diazaspiro[3.3]heptane with methyl bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification is typically achieved through techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,6-diazaspiro[3.3]heptane: Shares a similar spirocyclic core but lacks the ester and trifluoroacetic acid groups.
1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one: Another spirocyclic compound with different functional groups.
Uniqueness
Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate is unique due to its combination of a spirocyclic structure with ester and trifluoroacetic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2913241-05-9 |
|---|---|
Molecular Formula |
C12H16F6N2O6 |
Molecular Weight |
398.26 g/mol |
IUPAC Name |
methyl 2-(2,6-diazaspiro[3.3]heptan-2-yl)acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2O2.2C2HF3O2/c1-12-7(11)2-10-5-8(6-10)3-9-4-8;2*3-2(4,5)1(6)7/h9H,2-6H2,1H3;2*(H,6,7) |
InChI Key |
HKLLQQBGIDDMLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CC2(C1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


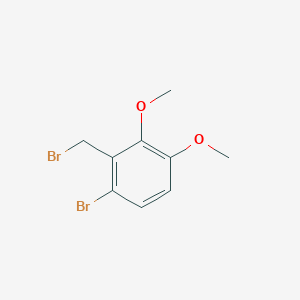
![1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride](/img/structure/B13469846.png)
![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)
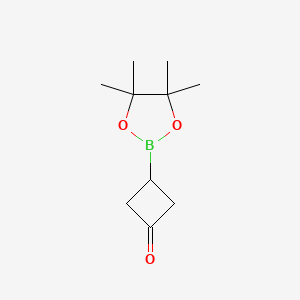
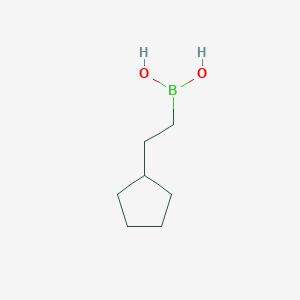

![5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13469884.png)
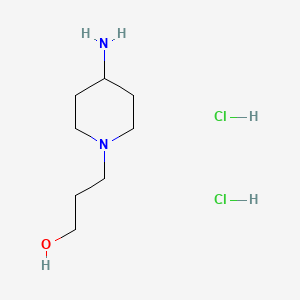


![2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B13469904.png)

